molecular formula C11H13NO4 B8575825 3-(3,4-Dimethoxyphenyl)-2-propenehydroximic acid

3-(3,4-Dimethoxyphenyl)-2-propenehydroximic acid

Cat. No. B8575825
M. Wt: 223.22 g/mol
InChI Key: FAKIVHFFVVPOKL-UHFFFAOYSA-N
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Patent
US04820828

Procedure details

A solution of hydroxylamine hydrochloride (5.09 g, 72 mmol) in methanol (26 ml) was added to a solution of 88% potassium hydroxide (6.99 g, 109 mmol) in methanol (15.3 ml), keeping the temperature below 40° C. The mixture was cooled to 0° C., filtered, and methyl 3,4-dimethoxycinnamate (8.0 g, 36 mmol) was added to the filtrate. After two hours, concentrated HCl (5 ml) was added to the cold solution. The resulting precipitate was filtered, washed with water and ether, and dried in vacuo, to give 6.74 g (84% yield) of the named compound, mp 183°-185° C.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[K+].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:11]=[CH:12][C:13](OC)=[O:14].Cl>CO>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:11]=[CH:12][C:13]([NH:2][OH:3])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6.99 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
26 mL
Type
solvent
Smiles
CO
Name
Quantity
15.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)OC)C=CC1OC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)NO)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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